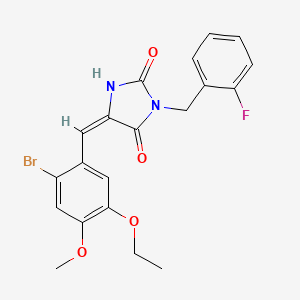![molecular formula C14H23NO4 B11601989 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11601989.png)
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol ist eine chemische Verbindung mit der Summenformel C13H21NO4. Sie ist bekannt für ihre einzigartige Struktur, die sowohl Hydroxyethyl- als auch Methylphenoxygruppen umfasst. Aufgrund ihrer vielseitigen chemischen Eigenschaften wird diese Verbindung in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol beinhaltet typischerweise die Reaktion von 2-Methylphenol mit Epichlorhydrin unter Bildung von 3-(2-Methylphenoxy)propan-1-ol. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Diethanolamin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydroxid und eines Lösungsmittels wie Ethanol, um die Reaktion zu ermöglichen.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxyethylgruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um einfachere Alkoholderivate zu bilden.
Substitution: Die Phenoxygruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH3) können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Aldehyde oder Carbonsäuren.
Reduktion: Einfachere Alkohole.
Substitution: Verschiedene substituierte Phenoxyderivate.
Wissenschaftliche Forschungsanwendungen
This compound wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird in Studien zur Enzyminhibition und Proteininteraktionen verwendet.
Medizin: Forschung zu ihren potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften.
Industrie: Es wird bei der Formulierung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxyethylgruppen können Wasserstoffbrückenbindungen mit Proteinen eingehen, wodurch deren Struktur und Funktion beeinflusst werden. Die Phenoxygruppe kann mit hydrophoben Taschen in Enzymen interagieren, was zu einer Inhibition oder Modulation der Enzymaktivität führt. Diese Interaktionen können verschiedene biochemische Pfade beeinflussen und tragen zu den Wirkungen der Verbindung bei.
Wissenschaftliche Forschungsanwendungen
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, contributing to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Ähnliche Struktur, jedoch ohne die Methylphenoxygruppe.
N,N-Bis(2-hydroxyethyl)isopropanolamin: Eine weitere verwandte Verbindung mit ähnlichen Hydroxyethylgruppen.
Einzigartigkeit
1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol ist einzigartig aufgrund des Vorhandenseins der Methylphenoxygruppe, die ihr besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht sie zu einer wertvollen Verbindung für bestimmte Forschungsanwendungen, bei denen diese Eigenschaften gewünscht sind.
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H23NO4/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17/h2-5,13,16-18H,6-11H2,1H3 |
InChI-Schlüssel |
ZMABKEUWPOGQAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601913.png)
![ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601926.png)
![2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601930.png)
![ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601936.png)

![(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601942.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11601951.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11601955.png)
![ethyl (5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601965.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione](/img/structure/B11601970.png)
![ethyl {2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601978.png)
![2-{(5Z)-6-oxo-5-[4-(propan-2-yl)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11601982.png)
![5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601994.png)
